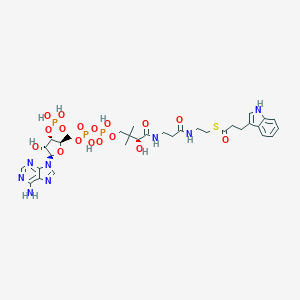![molecular formula C7H7N3 B120366 1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 145901-11-7](/img/structure/B120366.png)
1H-pyrrolo[2,3-b]pyridin-6-amine
説明
“1H-pyrrolo[2,3-b]pyridin-6-amine” is a chemical compound with the molecular formula C7H7N3 . It is also known by other names such as “6-Amino-7-azaindole” and "1H-PYRROLO[2,3-B]PYRIDIN-6-YLAMINE" .
Synthesis Analysis
While specific synthesis methods for “1H-pyrrolo[2,3-b]pyridin-6-amine” were not found in the search results, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of 3-(2-aminoethyl)-5-ol-1H-pyrrolo[2,3-b]pyridine (7-azaserotonin), which may potentially serve as an agonist or antagonist of serotonin receptors .
Molecular Structure Analysis
The molecular structure of “1H-pyrrolo[2,3-b]pyridin-6-amine” can be represented by the InChI code InChI=1S/C7H7N3/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H3,8,9,10) . The compound has a molecular weight of 133.15 g/mol .
Physical And Chemical Properties Analysis
“1H-pyrrolo[2,3-b]pyridin-6-amine” has a molecular weight of 133.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . Its Topological Polar Surface Area is 54.7 Ų .
科学的研究の応用
Medicinal Chemistry: Anticancer Agents
1H-pyrrolo[2,3-b]pyridin-6-amine serves as a core structure in the development of anticancer agents. Its derivatives have been studied for their potential to inhibit carbonic anhydrase IX, a protein associated with tumor growth and metastasis . The modification of this compound can lead to the synthesis of various analogs that target specific cancer pathways, offering a route to personalized cancer therapy.
Pharmacology: Treatment of Tenosynovial Giant Cell Tumour
In pharmacology, this compound’s derivatives are being explored for the treatment of tenosynovial giant cell tumour. The mechanism involves blocking the CSF-1R receptor, which is implicated in the proliferation of this type of tumor . This application highlights the compound’s role in targeted therapy for specific, localized conditions.
Agriculture: Pesticide Development
The chemical structure of 1H-pyrrolo[2,3-b]pyridin-6-amine is being utilized in the design of novel pesticides. Its derivatives can be synthesized to improve the activities of certain fibroblast growth factor receptors (FGFRs), which play a role in the regulation of important agricultural pests .
Materials Science: Organic Synthesis
In materials science, this compound is used as a building block in organic synthesis. It’s a precursor for various organic compounds that have applications in creating new materials with desired properties for industrial use .
Environmental Science: Pollutant Degradation
Research is being conducted on derivatives of 1H-pyrrolo[2,3-b]pyridin-6-amine for their potential use in environmental pollutant degradation. These compounds could be key in developing more efficient methods to break down harmful chemicals in the environment .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound is studied for its role in enzyme inhibition. It has been shown to affect the activity of enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .
Safety And Hazards
将来の方向性
While specific future directions for “1H-pyrrolo[2,3-b]pyridin-6-amine” were not found in the search results, there are studies discussing the potential applications of similar compounds. For instance, a study discusses the use of a π-conjugated Lewis base, 1H-pyrrolo[2,3-b]pyridin-6-ylaamine (1H6An), in tin halide perovskite solar cells .
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPOAAFCWFZVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439513 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridin-6-amine | |
CAS RN |
145901-11-7 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


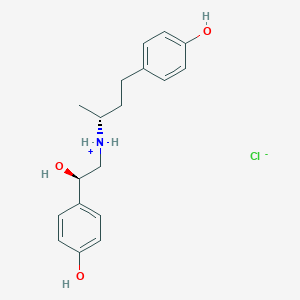


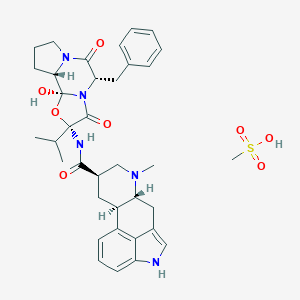
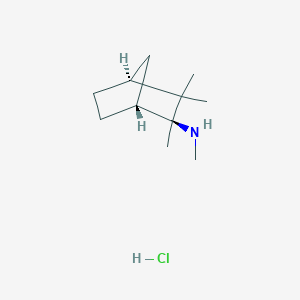
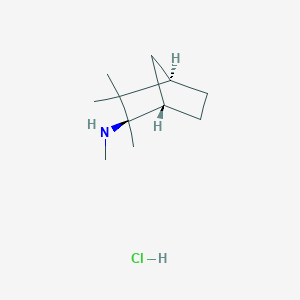

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)




